molecular formula C7H6F3NO B055313 2-Methoxy-3-(trifluoromethyl)pyridine CAS No. 121643-44-5

2-Methoxy-3-(trifluoromethyl)pyridine

Cat. No. B055313
M. Wt: 177.12 g/mol
InChI Key: SSAZZVQVJJXPMB-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “2-Methoxy-3-(trifluoromethyl)pyridine” has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, 1H and 13C NMR .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-(trifluoromethyl)pyridine” has been analyzed using density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations . The InChI representation of the molecule is InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-3-(trifluoromethyl)pyridine” have been studied. For instance, its reaction with OH radicals has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)pyridine” have been analyzed using various techniques . The compound has a topological polar surface area of 22.1 Ų and a complexity of 148 .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Methoxy-3-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The major outcome of this application is the protection of crops from pests. The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Other Derivatives

  • Summary of Application : 2-Methoxy-3-(trifluoromethyl)pyridine can be used as an intermediate in the synthesis of other chemical compounds .
  • Results or Outcomes : The outcome of this application is the production of other chemical compounds that may have various uses in different industries .

Production of Herbicides

  • Summary of Application : 3-(Propylthio) Des-N-(5,7-Dimethoxy [1,2,4]triazolo [1,5-a]pyrimidin-2-yl) Pyroxsulam is an intermediate in the synthesis of Pyroxsulam Sulfonic Acid Sodium Salt, an impurity of Pyroxsulam . Pyroxsulam is a herbicide for controlling weeds .
  • Results or Outcomes : The outcome of this application is the production of herbicides that can be used for weed control .

Manufacturing TFMPs to Meet a Steady Growth in Demand

  • Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
  • Methods of Application : Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The outcome of this application is the production of TFMP derivatives to meet the growing demand .

Synthesis of 1,2,3-Triazolo Pyrazine Derivatives

  • Summary of Application : A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine 32 in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine 33 with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine 34 .
  • Methods of Application : The specific methods of application or experimental procedures were detailed in the Pfizer patent .
  • Results or Outcomes : The outcome of this application is the production of 1,2,3-triazolo pyrazine derivatives .

Safety And Hazards

“2-Methoxy-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and can have specific target organ toxicity . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZZVQVJJXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923914
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)pyridine

CAS RN

121643-44-5
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a mixture of 2-chloro-3-trifluoromethyl-pyridine (1.8 g, 10 mmol) and sodium methoxide (4M, 5 mL, 20 mmol) in MeOH (20 mL) at reflux for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (50 mL) and wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Boopathi, P Udhayakala, TSR Devi… - Journal of Chemical …, 2015 - researchgate.net
In this study, the spectroscopic properties of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP) were investigated by FT-IR, FT-Raman, 1H and 13C NMR techniques. Fourier-transform …
Number of citations: 10 www.researchgate.net
M Boopathi, P Udhayakala, GR Ramkumaar… - Der Pharma …, 2015 - researchgate.net
In the present study, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform …
Number of citations: 6 www.researchgate.net
P Kocienski - Synfacts, 2021 - thieme-connect.com
Comment: In the short process chemistry route to icenticaftor depicted the picolinic acid core H was constructed by directed ortho-metalation of 5-bromo-2-methoxy-3-(trifluoromethyl) …
Number of citations: 0 www.thieme-connect.com
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp
CGL Veale, D Laming, T Swart, K Chibale… - …, 2019 - Wiley Online Library
Recently we reported the results of a screen of the Pathogen Box in which we identified 4‐(2‐amino‐5‐(4‐(methylsulfonyl) phenyl) pyridin‐3‐yl)‐2‐methoxyphenol (MMV010576, 1) as …
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
C Bauer, T Luu, F Eggimann, P Bross… - Helvetica Chimica …, 2018 - Wiley Online Library
In this disclosure, we summarize the preliminary metabolic profiling of the PI 3Kδ inhibitor CDZ 173 (leniolisib, 1a) obtained from incubations of the unlabeled compound and the …
Number of citations: 2 onlinelibrary.wiley.com
T Topal - Gazi University Journal of Science, 2022 - dergipark.org.tr
3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine (HL) was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-…
Number of citations: 1 dergipark.org.tr
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org
H Bai, J Sun, H Lei, SQ Zhang, B Yuan… - Drug Development …, 2023 - Wiley Online Library
The δ isoform of class I PI3K (PI3Kδ) has been shown as a promising target for the treatment of hematologic malignancies and immune diseases. Herein, a series of pyrido[3,2‐d]…
Number of citations: 3 onlinelibrary.wiley.com

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